Cas no 2228271-28-9 (3-amino-2-1-(ethoxycarbonyl)piperidin-4-ylpropanoic acid)

3-Amino-2-[1-(ethoxycarbonyl)piperidin-4-yl]propanoic acid is a specialized organic compound featuring both amino and carboxylic acid functional groups, along with an ethoxycarbonyl-substituted piperidine moiety. This structure makes it a versatile intermediate in pharmaceutical and fine chemical synthesis, particularly for the development of peptidomimetics and bioactive molecules. The presence of the piperidine ring enhances conformational rigidity, while the ethoxycarbonyl group offers reactivity for further derivatization. Its bifunctional nature allows for selective modifications, facilitating applications in drug discovery and medicinal chemistry. The compound’s stability and well-defined stereochemistry further contribute to its utility in controlled synthetic pathways.
3-amino-2-1-(ethoxycarbonyl)piperidin-4-ylpropanoic acid structure
2228271-28-9 structure
Product Name:3-amino-2-1-(ethoxycarbonyl)piperidin-4-ylpropanoic acid
CAS No:2228271-28-9
MF:C11H20N2O4
MW:244.287503242493
CID:6369236
PubChem ID:165677122
Update Time:2025-10-30

3-amino-2-1-(ethoxycarbonyl)piperidin-4-ylpropanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-amino-2-1-(ethoxycarbonyl)piperidin-4-ylpropanoic acid
    • EN300-1733295
    • 2228271-28-9
    • 3-amino-2-[1-(ethoxycarbonyl)piperidin-4-yl]propanoic acid
    • Inchi: 1S/C11H20N2O4/c1-2-17-11(16)13-5-3-8(4-6-13)9(7-12)10(14)15/h8-9H,2-7,12H2,1H3,(H,14,15)
    • InChI Key: JYBRRFXGMZTGDI-UHFFFAOYSA-N
    • SMILES: OC(C(CN)C1CCN(C(=O)OCC)CC1)=O

Computed Properties

  • Exact Mass: 244.14230712g/mol
  • Monoisotopic Mass: 244.14230712g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5
  • Complexity: 275
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -2.4
  • Topological Polar Surface Area: 92.9Ų

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Additional information on 3-amino-2-1-(ethoxycarbonyl)piperidin-4-ylpropanoic acid

3-Amino-2-(1-(ethoxycarbonyl)piperidin-4-yl)propanoic Acid: A Comprehensive Overview

The compound with CAS No. 2228271-28-9, known as 3-amino-2-(1-(ethoxycarbonyl)piperidin-4-yl)propanoic acid, is a fascinating molecule with significant potential in the fields of chemistry and pharmacology. This compound is characterized by its unique structure, which combines an amino group, a piperidine ring, and a carboxylic acid moiety. The ethoxycarbonyl group attached to the piperidine ring adds complexity to the molecule, making it a valuable subject for both synthetic and analytical studies.

Recent advancements in chemical synthesis have enabled researchers to explore novel methods for the preparation of this compound. One notable approach involves the use of multicomponent reactions, which allow for the simultaneous formation of multiple bonds in a single step. This method not only enhances the efficiency of synthesis but also opens up possibilities for scaling up production, making it more accessible for industrial applications.

The piperidine ring in this compound plays a crucial role in its pharmacological activity. Piperidine derivatives are known for their ability to interact with various biological targets, including enzymes and receptors. In this case, the presence of the ethoxycarbonyl group further modulates the molecule's properties, potentially enhancing its bioavailability and stability. Recent studies have shown that this compound exhibits promising activity in models of neurodegenerative diseases, suggesting its potential as a therapeutic agent.

Another area of interest is the amino group in the molecule. Amino groups are essential in many biochemical processes, and their presence in this compound makes it a candidate for peptide synthesis and other biomolecular interactions. Researchers have explored the use of this compound as a building block for constructing larger biomolecules, such as peptides and proteins, which could have applications in drug design and delivery systems.

The carboxylic acid moiety at the end of the molecule adds another layer of functionality. Carboxylic acids are versatile functional groups that can participate in various chemical reactions, including esterification and amidation. This makes the compound suitable for further modification, enabling researchers to tailor its properties for specific applications. For instance, recent work has focused on converting the carboxylic acid into an ester or amide derivative to improve its pharmacokinetic profile.

In terms of structural analysis, modern techniques such as X-ray crystallography and NMR spectroscopy have provided detailed insights into the conformational preferences of this compound. These studies have revealed that the molecule adopts specific conformations that are critical for its biological activity. Understanding these conformations is essential for designing analogs with enhanced potency and selectivity.

The synthesis of 3-amino-2-(1-(ethoxycarbonyl)piperidin-4-yl)propanoic acid involves several key steps that highlight its complexity. The process typically begins with the preparation of intermediates that contain both the piperidine ring and the ethoxycarbonyl group. Subsequent steps involve coupling reactions to introduce the amino and carboxylic acid functionalities. The use of protecting groups during these steps ensures that sensitive functional groups remain intact throughout the synthesis.

One of the most exciting developments in recent years is the application of green chemistry principles to the synthesis of this compound. By employing environmentally friendly reagents and conditions, researchers have been able to reduce waste and improve sustainability without compromising on product quality. This shift towards greener synthesis methods aligns with global efforts to promote eco-friendly practices in chemical manufacturing.

In conclusion, 3-amino-2-(1-(ethoxycarbonyl)piperidin-4-yl)propanoic acid (CAS No. 2228271-28-9) is a multifaceted compound with immense potential across various scientific disciplines. Its unique structure, combined with recent advancements in synthesis and application techniques, positions it as a valuable tool in both academic research and industrial development.

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